molecular formula C21H14F4N2O2 B2825571 5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole CAS No. 1935723-16-2

5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole

Cat. No.: B2825571
CAS No.: 1935723-16-2
M. Wt: 402.349
InChI Key: OCSGBBANNNXIGZ-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole is a complex organic compound that features a unique combination of fluorinated aromatic rings and an imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole typically involves multi-step organic reactions. One common approach is the use of a Suzuki-Miyaura cross-coupling reaction to form the biaryl structure, followed by cyclization to form the imidazole ring. The reaction conditions often require palladium catalysts, base, and appropriate solvents such as toluene or DMF.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding alcohols.

Scientific Research Applications

5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole is unique due to its specific combination of fluorinated aromatic rings and an imidazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-5-methyl-2-[5-[3-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F4N2O2/c1-12-19(13-5-7-15(22)8-6-13)27-20(26-12)18-10-9-17(28-18)14-3-2-4-16(11-14)29-21(23,24)25/h2-11H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSGBBANNNXIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=CC=C3)OC(F)(F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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